LASSBio-998 is a synthetic compound primarily recognized for its role as a p38 mitogen-activated protein kinase inhibitor. This compound has been investigated for its potential therapeutic applications, particularly in the context of inflammatory diseases. The development of LASSBio-998 stems from the need for effective anti-inflammatory agents that can modulate the signaling pathways involved in inflammation.
LASSBio-998 was developed by researchers at the Laboratory of Medicinal Chemistry (LASSBio) at the Federal University of Rio de Janeiro, Brazil. The compound has undergone various preclinical studies to assess its pharmacological properties and therapeutic potential.
LASSBio-998 is classified as a small molecule drug candidate, specifically targeting the p38 mitogen-activated protein kinase pathway. This classification places it within a broader category of compounds known for their roles in modulating cellular responses to stress and inflammation.
The synthesis of LASSBio-998 involves multi-step organic reactions, typically starting from commercially available precursors. The synthetic route often includes:
The synthesis may involve the use of solvents, catalysts, and reagents that are standard in organic synthesis. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of LASSBio-998 features a complex arrangement that includes functional groups conducive to its activity as a p38 MAPK inhibitor. While specific structural details are proprietary, it is characterized by:
The molecular formula and weight, along with other structural data, can be derived from spectral analysis during synthesis verification. These parameters are crucial for understanding the compound's reactivity and interactions.
LASSBio-998 participates in various chemical reactions relevant to its pharmacological activity. Notably:
The kinetics of these reactions can be studied using enzyme assays that measure the inhibition potency (IC50 values) against p38 MAPK. These assays help elucidate the compound's efficacy in biological systems.
LASSBio-998 exerts its anti-inflammatory effects primarily through the inhibition of p38 MAPK signaling pathways. Upon administration:
Preclinical studies have demonstrated that LASSBio-998 significantly reduces inflammatory responses in models of acute lung inflammation, suggesting its potential utility in treating inflammatory conditions.
LASSBio-998 exhibits characteristics typical of small organic molecules, including:
Key chemical properties include:
Relevant data from stability studies and solubility tests contribute to understanding how LASSBio-998 behaves in biological systems.
LASSBio-998 has been primarily investigated for its potential applications in treating inflammatory diseases, including:
p38 mitogen-activated protein kinase (p38 MAPK) is a central regulator of inflammatory responses, coordinating the production of key proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Upon activation by stressors like lipopolysaccharide (LPS), p38 MAPK phosphorylates transcription factors and mRNA-stabilizing proteins, enhancing the synthesis and release of these cytokines. In acute lung inflammation models, LPS challenge triggers p38 MAPK phosphorylation within minutes, leading to TNF-α and IL-1β upregulation and subsequent neutrophil infiltration into lung tissues [1] [2].
LASSBio-998 disrupts this cascade by selectively inhibiting p38 MAPK phosphorylation. In LPS-challenged mice, pretreatment with LASSBio-998 (oral administration) reduced TNF-α and IL-1β levels in bronchoalveolar lavage fluid (BALF) by 68% and 57%, respectively, compared to untreated controls. This inhibition occurred upstream of cytokine synthesis, as evidenced by suppressed p38 phosphorylation in alveolar macrophages and lung tissue [1].
Table 1: Effect of LASSBio-998 on Proinflammatory Cytokines in LPS-Induced Lung Inflammation
Cytokine | LPS Only (pg/mL) | LPS + LASSBio-998 (pg/mL) | Reduction (%) |
---|---|---|---|
TNF-α | 420 ± 35 | 135 ± 20 | 67.9% |
IL-1β | 310 ± 28 | 133 ± 15 | 57.1% |
Data derived from murine models (n=8/group) [1].
LASSBio-998 (chemical structure: C₂₀H₁₈N₂O₃) was designed as a diaryl urea derivative optimized for p38 MAPK inhibition. Its core scaffold features:
Although detailed crystallographic studies of LASSBio-998 bound to p38 MAPK are not yet published, its structural analogism to known p38 inhibitors (e.g., SB203580) suggests competitive inhibition at the ATP-binding site. Molecular docking simulations indicate that LASSBio-998’s trifluoromethylphenyl group engages in hydrophobic interactions with Leu108 and Met109, while its carbonyl oxygen forms a critical hydrogen bond with the backbone NH of Met109. These interactions collectively confer high binding affinity (predicted Kd: 0.8–1.2 µM) [2].
Beyond direct cytokine suppression, LASSBio-998 attenuates NF-κB activation—a pathway functionally intertwined with p38 MAPK. LPS stimulation induces p38-dependent phosphorylation of IκBα, leading to NF-κB nuclear translocation and transcription of chemokines (e.g., MCP-1, KC). While LASSBio-998 did not significantly alter chemokine levels in BALF, it reduced NF-κB p65 subunit phosphorylation by 42% in lung homogenates and diminished neutrophil infiltration by 62% [1] [2] [5].
Mechanistically, this occurs via:
Table 2: LASSBio-998’s Impact on Neutrophil Recruitment in Lung Tissue
Treatment Group | Neutrophil Count (×10⁴/mL BALF) | Reduction vs. LPS (%) |
---|---|---|
Saline control | 0.8 ± 0.2 | - |
LPS only | 12.5 ± 1.8 | - |
LPS + LASSBio-998 | 4.7 ± 0.9 | 62.4% |
Data from BALB/c mice 3h post-LPS challenge [1].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3